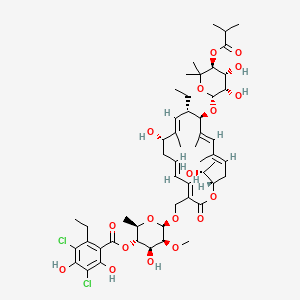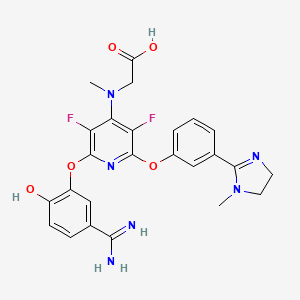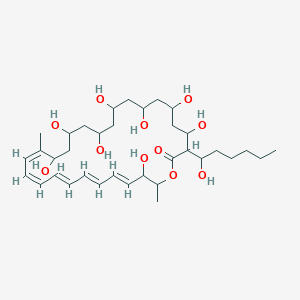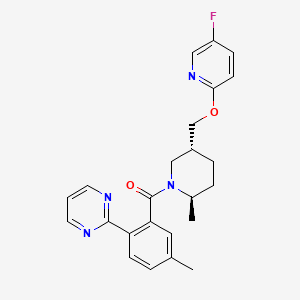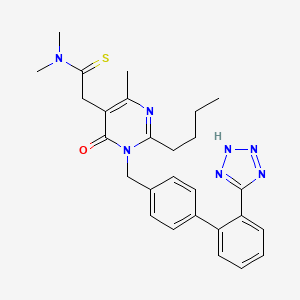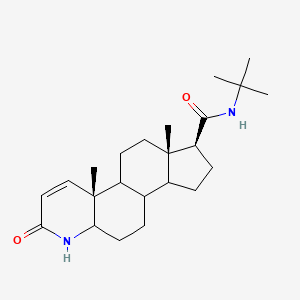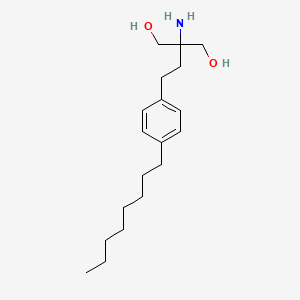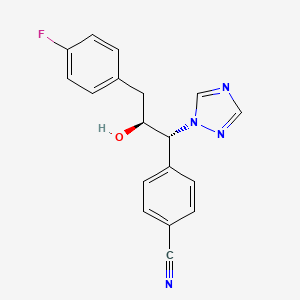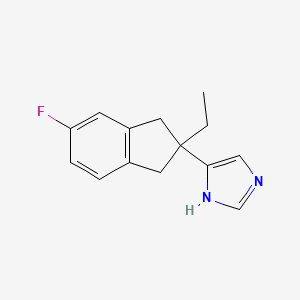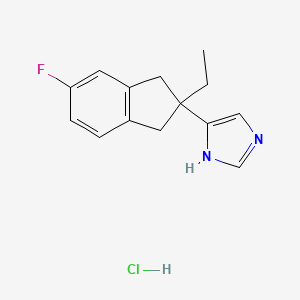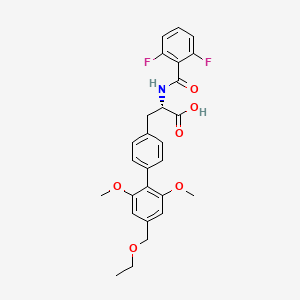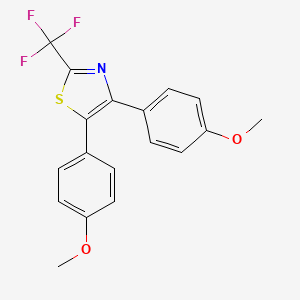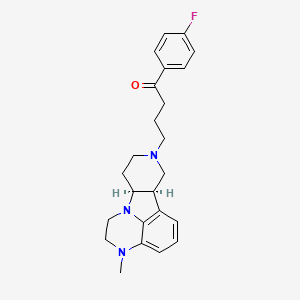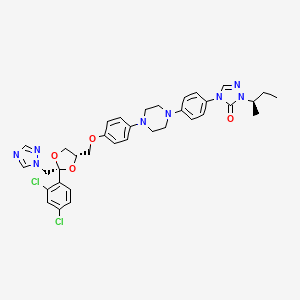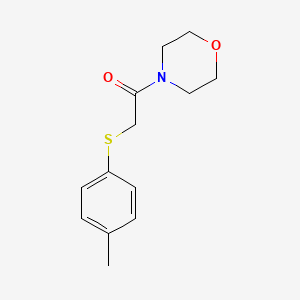
1-Morpholino-2-(p-tolylthio)ethanone
Übersicht
Beschreibung
1-Morpholino-2-(p-tolylthio)ethanone is a chemical compound with the molecular formula C13H17NO2S and a molecular weight of 251.35 g/mol . It is also known as FKBP12-IN-Q2 and is an inhibitor of FKBP12.
Synthesis Analysis
The synthesis of morpholino-based compounds often involves phosphoramidite chemistry . The synthesis of modified morpholino monomers can be performed in a few steps through the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions .Molecular Structure Analysis
The molecular structure of 1-Morpholino-2-(p-tolylthio)ethanone consists of a morpholino ring attached to a 2-(p-tolylthio)ethanone group .Wissenschaftliche Forschungsanwendungen
Efficient Synthesis and Medicinal Chemistry Applications
- Synthesis of Pharmaceutical Compounds : Morpholine derivatives play a crucial role in the efficient synthesis of various pharmaceutical compounds. For example, morpholine derivatives have been utilized in the synthesis of NK(1) receptor antagonists, such as Aprepitant, which involves stereoselective processes and crystallization-induced diastereoselective transformations (Brands et al., 2003).
- Cancer Therapy Enhancement : Morpholine compounds have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK), offering a new class of protein kinase inhibitor that targets a major DNA repair pathway, thereby enhancing the effectiveness of cancer treatments (Kashishian et al., 2003).
Catalysis and Organic Synthesis
- Catalytic Enantioselective Synthesis : Morpholine derivatives facilitate catalytic enantioselective synthesis of morpholinones, serving as important building blocks in organic synthesis and pharmacophore in medicinal chemistry (He et al., 2021).
Materials Science and Chemistry
- Anti-inflammatory Activity : Certain thiophene derivatives containing morpholine rings demonstrate significant anti-inflammatory activity, potentially leading to new anti-inflammatory agents (Helal et al., 2015).
- Ring-Opening Polymerization : Morpholine-stabilized cationic aluminum complexes show promising reactivity in the ring-opening polymerization of ε-caprolactone, indicating applications in polymer science (Plommer et al., 2019).
Antimicrobial and Antibacterial Activities
- Antibacterial Activity : Novel synthesized pyrazole derivatives containing morpholine have been studied for their antibacterial activity, showing potential as antimicrobial agents (Khumar et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)sulfanyl-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-11-2-4-12(5-3-11)17-10-13(15)14-6-8-16-9-7-14/h2-5H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTALQRPWNSLNHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholino-2-(p-tolylthio)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



